2-(3-Chloro-4-methylphenyl)pyrrole
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Overview
Description
2-(3-Chloro-4-methylphenyl)pyrrole is an organic compound that belongs to the class of pyrroles, which are five-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a chloro and a methyl substituent on the phenyl ring attached to the pyrrole core. Pyrroles and their derivatives are known for their wide range of biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloro-4-methylphenyl)pyrrole can be achieved through various methods. One common approach involves the Paal-Knorr pyrrole synthesis, where a 1,4-dicarbonyl compound reacts with an amine. For this specific compound, the starting materials could include 3-chloro-4-methylbenzaldehyde and a suitable amine under acidic conditions .
Another method involves the Suzuki-Miyaura coupling reaction, where a boronic acid derivative of 3-chloro-4-methylphenyl is coupled with a pyrrole derivative in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
2-(3-Chloro-4-methylphenyl)pyrrole undergoes various chemical reactions, including:
Oxidation: The pyrrole ring can be oxidized to form pyrrolinones or other oxidized derivatives.
Reduction: The chloro substituent can be reduced to a hydrogen atom under suitable conditions.
Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in the presence of a base.
Major Products Formed
Oxidation: Pyrrolinones and other oxidized derivatives.
Reduction: 2-(4-Methylphenyl)pyrrole.
Substitution: Various substituted pyrroles depending on the nucleophile used.
Scientific Research Applications
2-(3-Chloro-4-methylphenyl)pyrrole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its structural similarity to bioactive pyrrole derivatives.
Industry: Used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-(3-Chloro-4-methylphenyl)pyrrole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact mechanism can vary based on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
2-Phenylpyrrole: Lacks the chloro and methyl substituents, resulting in different chemical and biological properties.
2-(3-Chlorophenyl)pyrrole: Similar but lacks the methyl group, which can affect its reactivity and biological activity.
2-(4-Methylphenyl)pyrrole: Similar but lacks the chloro group, influencing its chemical behavior and applications.
Uniqueness
2-(3-Chloro-4-methylphenyl)pyrrole is unique due to the presence of both chloro and methyl substituents on the phenyl ring. These substituents can significantly influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C11H10ClN |
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Molecular Weight |
191.65 g/mol |
IUPAC Name |
2-(3-chloro-4-methylphenyl)-1H-pyrrole |
InChI |
InChI=1S/C11H10ClN/c1-8-4-5-9(7-10(8)12)11-3-2-6-13-11/h2-7,13H,1H3 |
InChI Key |
VLNUAAJCZNYQLN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC=CN2)Cl |
Origin of Product |
United States |
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